REACTION_SMILES
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[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[Cl:1][CH2:2][CH2:3][CH2:4][n:5]1[cH:6][n:7][c:8]2[n:9]([CH3:17])[c:10](=[O:16])[n:11]([CH3:12])[c:13](=[O:15])[c:14]12.[I-:22].[Na+:21].[Na:18][C:19]#[N:20]>>[CH2:2]([CH2:3][CH2:4][n:5]1[cH:6][n:7][c:8]2[n:9]([CH3:17])[c:10](=[O:16])[n:11]([CH3:12])[c:13](=[O:15])[c:14]12)[C:19]#[N:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)c2c(ncn2CCCCl)n(C)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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Type
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product
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Smiles
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Cn1c(=O)c2c(ncn2CCCC#N)n(C)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |